molecular formula C7H12O3 B1489398 3,3-Dimethoxycyclobutane-1-carbaldehyde CAS No. 1031334-86-7

3,3-Dimethoxycyclobutane-1-carbaldehyde

Cat. No. B1489398
M. Wt: 144.17 g/mol
InChI Key: CYBIWBIFKAUICM-UHFFFAOYSA-N
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Description

3,3-Dimethoxycyclobutane-1-carbaldehyde is a cyclic organic compound with the chemical formula C7H12O3 . It has a molecular weight of 144.17 .


Synthesis Analysis

The synthesis of 3,3-Dimethoxycyclobutane-1-carbaldehyde involves a two-stage process . In the first stage, (3,3-bis-methoxy-cyclobutyl)methanol reacts with oxalyl dichloride and dimethyl sulfoxide in dichloromethane at -78℃ for 1 hour . In the second stage, triethylamine is added to the reaction mixture in dichloromethane and stirred for 1 hour . The reaction mixture is then poured into water and extracted with dichloromethane. The dichloromethane layer is washed with water, dried, and concentrated to give a crude oil, which is purified by passing through a plug of silica to provide the title compound .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxycyclobutane-1-carbaldehyde is represented by the linear formula C7H12O3 . The InChI code for the compound is 1S/C7H12O3/c1-9-7(10-2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry : Research has shown that compounds related to 3,3-Dimethoxycyclobutane-1-carbaldehyde are used in the synthesis of complex organic structures. For instance, the chemistry of related aldehydes, such as 2-chloroquinoline-3-carbaldehyde, has been extensively studied for its synthetic applications and biological evaluation (Hamama et al., 2018).

  • Polysaccharide Synthesis : Another application is in the field of polysaccharide synthesis. A study by Okada et al. (1983) discussed the synthesis of a new D,L-polysaccharide starting from a compound structurally similar to 3,3-Dimethoxycyclobutane-1-carbaldehyde, showcasing its utility in creating complex polysaccharides with potential applications in materials science (Okada et al., 1983).

  • Complex Compound Synthesis : The compound has been utilized in the synthesis of complex chemical structures. For example, Arion et al. (2001) demonstrated its use in forming oxovanadium(IV) and oxovanadium(IV)-barium(II) complexes with heterotopic macrocyclic ligands, which could have implications in catalysis and materials science (Arion et al., 2001).

  • Chemical Reactivity and Mechanistic Studies : Studies have also focused on the chemical reactivity of related aldehydes, providing insights into their behavior in various chemical reactions. For instance, Magnussen et al. (1993) investigated the thermal reaction of Azulene‐1‐carbaldehydes with Dimethyl Acetylenedicarboxylate, contributing to the understanding of reaction mechanisms in organic chemistry (Magnussen et al., 1993).

properties

IUPAC Name

3,3-dimethoxycyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(10-2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBIWBIFKAUICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxycyclobutane-1-carbaldehyde

CAS RN

1031334-86-7
Record name 3,3-dimethoxycyclobutane-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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